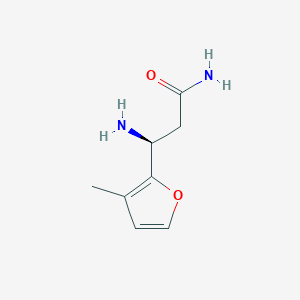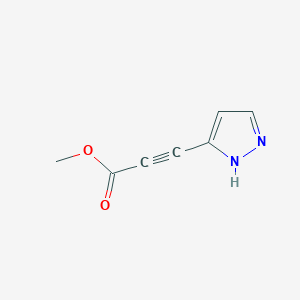
Methyl 3-(1h-pyrazol-3-yl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1h-pyrazol-3-yl)propiolate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1h-pyrazol-3-yl)propiolate typically involves the reaction of 3-(1H-pyrazol-3-yl)propionic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
3-(1H-pyrazol-3-yl)propionic acid+MethanolDehydrating agentMethyl 3-(1h-pyrazol-3-yl)propiolate+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 3-(1h-pyrazol-3-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or ketones.
Reduction: Pyrazole alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Methyl 3-(1h-pyrazol-3-yl)propiolate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its pyrazole moiety is known to interact with various biological targets, making it useful in drug discovery.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer agents. Pyrazole derivatives have shown promising activity against various diseases, and this compound serves as a key intermediate in their synthesis.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(1h-pyrazol-3-yl)propiolate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active pyrazole moiety, which then exerts its biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-(1H-pyrazol-1-yl)propiolate
- Methyl 3-(1H-pyrazol-4-yl)propiolate
- Methyl 3-(1H-pyrazol-5-yl)propiolate
Uniqueness
Methyl 3-(1h-pyrazol-3-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring. This substitution influences its reactivity and interaction with biological targets, making it distinct from other similar compounds. The position of the ester group and the pyrazole ring’s nitrogen atoms play a crucial role in determining its chemical and biological properties.
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
methyl 3-(1H-pyrazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)3-2-6-4-5-8-9-6/h4-5H,1H3,(H,8,9) |
InChIキー |
RQJUMHRFPYECNO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC1=CC=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322037.png)
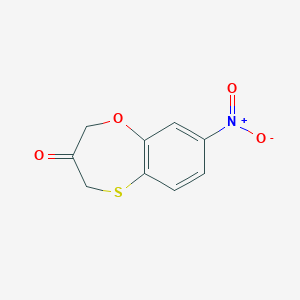
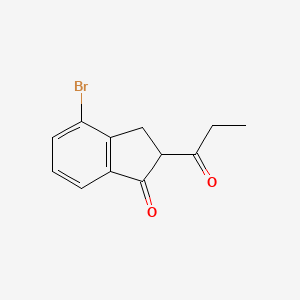
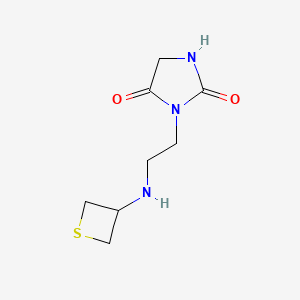
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)
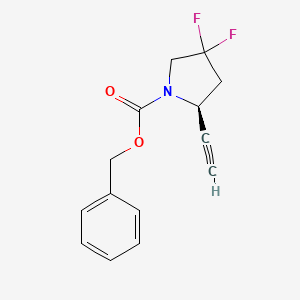
![(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)
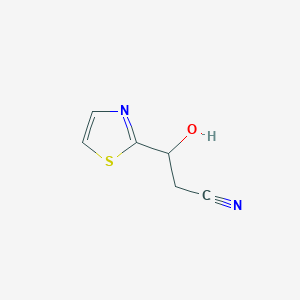
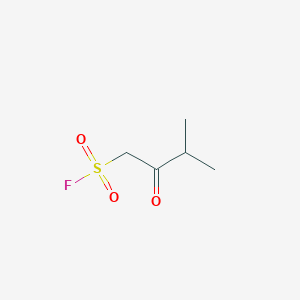
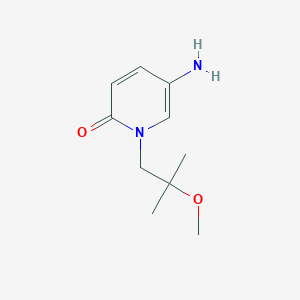
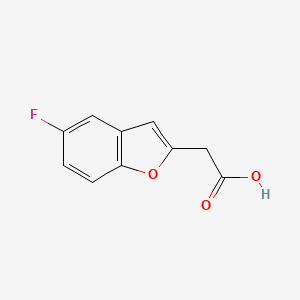

![2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid](/img/structure/B13322115.png)
